molecular formula C17H23NO4 B13403900 7|A-Hydroxyhyoscyamine

7|A-Hydroxyhyoscyamine

Cat. No.: B13403900
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-DGXTUMSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is an anticholinergic and α1 adrenergic receptor antagonist used in the treatment of acute circulatory shock in China . This compound is known for its medicinal properties, particularly in the field of cardiovascular and ophthalmic treatments.

Chemical Reactions Analysis

Types of Reactions: 7|A-Hydroxyhyoscyamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

7|A-Hydroxyhyoscyamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 7|A-Hydroxyhyoscyamine is unique due to its specific hydroxylation at the 7-position, which imparts distinct pharmacological properties. It is particularly effective in treating acute circulatory shock and has applications in ophthalmology .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16-/m1/s1

InChI Key

WTQYWNWRJNXDEG-DGXTUMSLSA-N

Isomeric SMILES

CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.